
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, commonly known as CDDO, is a synthetic triterpenoid compound with potent anti-inflammatory, antioxidant, and anticancer properties. CDDO belongs to the family of acridinediones and is a derivative of oleanolic acid.
作用機序
CDDO exerts its biological effects by activating several signaling pathways, including the Nrf2/Keap1 pathway, the NF-κB pathway, and the JAK/STAT pathway. CDDO activates the Nrf2/Keap1 pathway, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, thereby protecting cells from oxidative stress and inflammation. CDDO also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, CDDO activates the JAK/STAT pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects:
CDDO has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. CDDO has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. CDDO also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CDDO has been shown to induce apoptosis in cancer cells by activating several signaling pathways.
実験室実験の利点と制限
One of the major advantages of using CDDO in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the pathogenesis of various inflammatory diseases and oxidative stress-related disorders. However, the major limitation of using CDDO in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the high cost of CDDO may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on CDDO, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in clinical trials. One potential direction is the use of CDDO in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of CDDO derivatives with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
合成法
CDDO can be synthesized using several methods, including the reaction of oleanolic acid with chloranilic acid in the presence of trifluoroacetic acid, or the reaction of oleanolic acid with 2,4-dichlorophenylhydrazine in the presence of sodium acetate and acetic anhydride. The synthesis of CDDO is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CDDO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
144155-24-8 |
|---|---|
分子式 |
C19H12Cl3NO2 |
分子量 |
392.7 g/mol |
IUPAC名 |
6-chloro-3-(2,4-dichlorophenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C19H12Cl3NO2/c20-10-1-3-12(14(22)7-10)9-5-16-18(17(24)6-9)19(25)13-4-2-11(21)8-15(13)23-16/h1-4,7-9H,5-6H2,(H,23,25) |
InChIキー |
CNWMKSDNKYKWRI-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
同義語 |
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




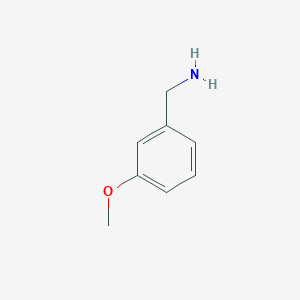

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
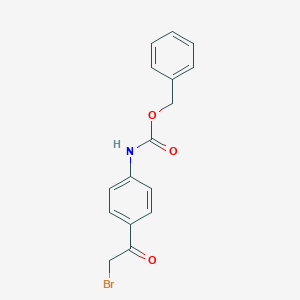


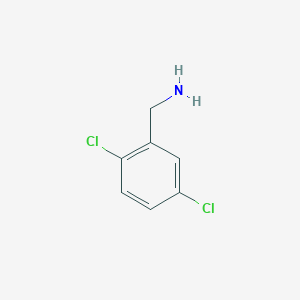
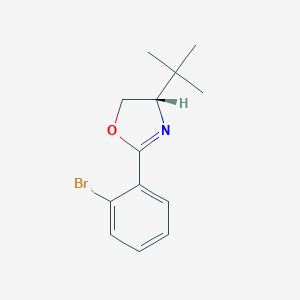
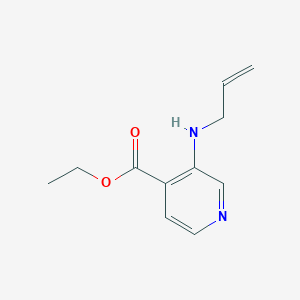

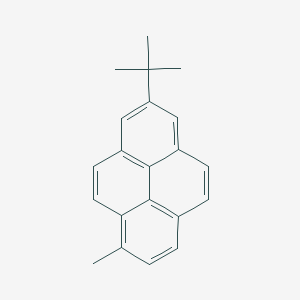
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)